molecular formula C11H12Cl4N2O3 B087056 Monuron TCA CAS No. 140-41-0

Monuron TCA

Cat. No.: B087056
CAS No.: 140-41-0
M. Wt: 362 g/mol
InChI Key: DUQGREMIROGTTD-UHFFFAOYSA-N
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Description

Monuron TCA, also known as trichloroacetic acid—N′-(4-chlorophenyl)-N,N-dimethylurea (1:1), is a non-selective herbicide that belongs to the phenylurea class of herbicides. It is a derivative of monuron and trichloroacetic acid. This compound is primarily used to control annual and perennial grasses and broad-leaf weeds. Although it is considered largely obsolete, it may still be available in some countries .

Mechanism of Action

Monuron TCA, also known as Monuron-tca, is a non-selective and largely obsolete herbicide . Despite its obsolescence, understanding its mechanism of action provides valuable insights into the biochemistry of herbicides and their impact on the environment.

Target of Action

The primary target of this compound is the photosynthetic apparatus in plants, specifically the Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis.

Mode of Action

This compound acts as a systemic herbicide that inhibits photosynthesis . It binds to the D1 protein in PSII, preventing the normal flow of electrons from water to plastoquinone . This inhibition disrupts the conversion of light energy into chemical energy, leading to the cessation of essential metabolic processes in the plant.

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in PSII . By inhibiting PSII, this compound disrupts the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis. This disruption leads to a decrease in the production of glucose and other organic compounds, affecting the plant’s growth and development .

Pharmacokinetics

This suggests that it can be readily absorbed and distributed within the plant system. It is also known to be persistent in soil and has a high potential to leach into groundwater , indicating that its bioavailability in the environment is high.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of photosynthesis. This disruption leads to a decrease in the production of essential organic compounds, ultimately causing the plant’s death . At the cellular level, this compound can cause alterations in the structure and function of chloroplasts, the organelles where photosynthesis occurs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and potential to leach into groundwater suggest that soil type and rainfall can affect its distribution and longevity in the environment . Furthermore, because its primary target is a component of the photosynthetic apparatus, light conditions may also influence its efficacy .

Biochemical Analysis

Biochemical Properties

Monuron TCA interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the functioning of photosystem II (PSII), RuBisCO, nitrogenase, and glutamine synthetase enzyme activities in the cyanobacterium Nostoc muscorum Meg 1 . The nature of these interactions involves the interruption of new protein synthesis and the breakdown of existing enzyme molecules when exposed to higher concentrations of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cyanobacteria, exposure to this compound leads to alterations in carbon and nitrogen fixation . It influences cell function by affecting the production of photosynthetic pigments, proteins, and carbohydrates . Furthermore, it has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on enzyme activity and gene expression. For instance, it affects the total amount of D1 protein (the host for PSII complex), RuBisCO (the key enzyme for CO2 fixation), nitrogenase (the enzyme responsible for the reduction of atmospheric nitrogen to ammonia), and ammonia assimilating enzyme glutamine synthetase (GS) contents .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that all parameters studied showed enhanced expression under low dose this compound treatment (20 ppm), indicating a hormetic effect in the exposed organism . The expression of this compound toxicity on various parameters of CO2 and N2 fixation in a dose-dependent manner was immediately visible when cultures were treated with higher doses (40–100 ppm) .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that Monuron, a related compound, and fenuron were less toxic to fish than were diuron and neburon . The TCA mixtures were somewhat more toxic than the simple ureas .

Metabolic Pathways

It is known to affect the functioning of key enzymes involved in carbon and nitrogen fixation, which are critical metabolic processes .

Transport and Distribution

It is known that the compound can affect the localization and accumulation of certain proteins and enzymes within cells .

Subcellular Localization

It is known that the compound can affect the localization of certain proteins and enzymes within cells

Preparation Methods

Monuron TCA can be synthesized through the reaction of trichloroacetic acid with N′-(4-chlorophenyl)-N,N-dimethylurea. The reaction typically involves the following steps:

    Preparation of N′-(4-chlorophenyl)-N,N-dimethylurea: This compound can be synthesized by reacting 4-chloroaniline with dimethylamine and phosgene.

    Reaction with trichloroacetic acid: The prepared N′-(4-chlorophenyl)-N,N-dimethylurea is then reacted with trichloroacetic acid to form this compound.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Monuron TCA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Monuron TCA has been used in various scientific research applications, including:

Comparison with Similar Compounds

Monuron TCA is similar to other phenylurea herbicides such as diuron, fenuron, and neburon. These compounds share a common mechanism of action but differ in their chemical structures and specific applications:

    Diuron: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, used for controlling a wide range of weeds.

    Fenuron: 1,1-dimethyl-3-phenylurea, used for controlling broad-leaf weeds.

    Neburon: 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea, used for controlling aquatic weeds.

This compound is unique due to its combination with trichloroacetic acid, which enhances its herbicidal properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-1,1-dimethylurea;2,2,2-trichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.C2HCl3O2/c1-12(2)9(13)11-8-5-3-7(10)4-6-8;3-2(4,5)1(6)7/h3-6H,1-2H3,(H,11,13);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQGREMIROGTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)Cl.C(=O)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040325
Record name Monuron TCA
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Molecular Weight

362.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000047 [mmHg]
Record name Monuron trichloroacetate
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CAS No.

140-41-0
Record name 3-(p-Chlorophenyl)-1,1-dimethyl urea trichloroacetate
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Record name Monuron TCA [ISO]
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Record name Monuron TCA
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Record name 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate;monuron-TCA
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Record name MONURON TCA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the individual and combined effects of Monuron and TCA on soil invertebrate populations?

A: Both Monuron and TCA have been shown to impact soil invertebrate populations, although often in opposing directions [, ].

  • Monuron: This herbicide significantly reduced the numbers of wireworms (Agriotes spp.), millipedes (Diplopoda), earthworms (Lumbricidae), springtails (Collembola suborder Arthropleona), and mites (Acarina) in grassland soil []. This suggests a broad negative impact on soil invertebrates.
  • TCA: Conversely, TCA increased the number of millipedes, springtails, and mites while decreasing the number of earthworms []. This indicates a more complex impact with potential benefits for some species and detriments for others.

Q2: How do Monuron and TCA interact with other herbicides, and what implications do these interactions have for their use?

A: Research indicates that both Monuron and TCA can interact with other herbicides, resulting in synergistic, additive, or antagonistic effects [].

  • Monuron: When combined with dalapon, Monuron exhibited a synergistic effect, meaning their combined activity was greater than the sum of their individual activities [].
  • TCA: TCA showed synergistic effects when combined with several herbicides, including fenuron, monuron, diuron, amitrole, and dalapon []. This suggests that TCA can enhance the activity of other herbicides.

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